- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

Cas no 78-98-8 (Pyruvaldehyde)

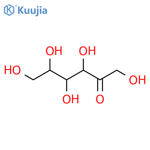

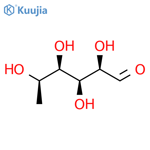

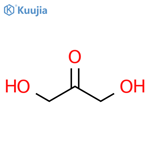

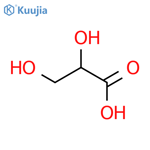

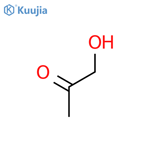

Pyruvaldehyde structure

상품 이름:Pyruvaldehyde

Pyruvaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- Methylglyoxal

- 1-ketopropionaldehyde

- 2-ketopropionaldehyde

- 2-Oxopropanal

- 2-oxopropionaldehyde

- acetylformaldehyde

- acetylformyl

- alpha-ketopropionaldehyde

- propanedione

- propanolone

- pyroracemic aldehyde

- pyruvaldehyde

- Pyruvic aldehyde

- Carbonyl Compounds Mix B

- Propanal, 2-oxo-

- METHYL GLYOXAL

- Glyoxal, methyl

- Propionaldehyde, 2-keto

- Propionaldehyde, 2-oxo-

- 1,2-Propanedione

- Acetalformaldehyde

- alpha-Ketopropionic aldehyde

- 2-oxo-Propionaldehyde

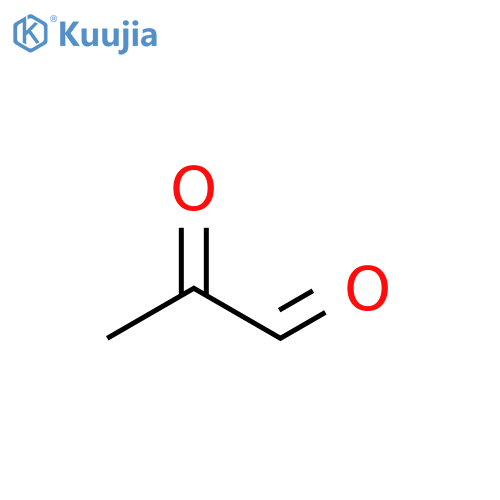

- CH3COCHO

- FEMA No. 2969

- methyl-glyoxal

- 2-oxo-propanal

- 2-Oxopropanal (ACI)

- Pyruvaldehyde (8CI)

- MeSH ID: D011765

- NSC 626580

- NSC 79019

- α-Ketopropionaldehyde

- Pyruvaldehyde

-

- MDL: MFCD00006960

- 인치: 1S/C3H4O2/c1-3(5)2-4/h2H,1H3

- InChIKey: AIJULSRZWUXGPQ-UHFFFAOYSA-N

- 미소: O=CC(C)=O

- BRN: 906750

계산된 속성

- 정밀분자량: 72.02110

- 동위원소 질량: 72.021129

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 5

- 회전 가능한 화학 키 수량: 1

- 복잡도: 55.9

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 소수점 매개변수 계산 참조값(XlogP): -0.4

- 토폴로지 분자 극성 표면적: 34.1

실험적 성질

- 색과 성상: 노란색의 끈적끈적한 액체는 코를 찌르는 매운 냄새와 캐러멜 같은 단맛이 난다.

- 밀도: 1.19 g/mL at 20 °C

- 융해점: 25 ºC

- 비등점: 72 ºC

- 플래시 포인트: 9

- 굴절률: 1.4209

- 수용성: >=10 g/100 mL at 17 ºC

- PSA: 34.14000

- LogP: -0.22570

- FEMA: 2969 | PYRUVALDEHYDE

- 머크: 14,6081

- 농도: ~40% in H2O

- 용해성: 에탄올, 에틸에테르, 벤젠에 용해될 수 있다.

- 민감성: Air Sensitive

Pyruvaldehyde 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H302,H319

- 경고성 성명: P305+P351+P338

- 위험물 운송번호:UN 3265 8 / PGIII

- WGK 독일:3

- 위험 범주 코드: 22-36

- 보안 지침: S26-S36

- RTECS 번호:UZ0700000

-

위험물 표지:

- TSCA:Yes

- 저장 조건:2-8°C

- 보안 용어:S26;S36

- 위험 용어:R22; R36

Pyruvaldehyde 세관 데이터

- 세관 번호:2914400090

- 세관 데이터:

?? ?? ??:

2914400090개요:

2914400090 기타 케톤알코올과 케톤알데히드.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914400090 기타 케톤알코올과 케톤알데히드.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

Pyruvaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21293-0.1g |

2-oxopropanal |

78-98-8 | 91.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813443-50g |

Methylglyoxal |

78-98-8 | 40% | 50g |

¥52.00 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000381-250g |

Pyruvaldehyde |

78-98-8 | 40% | 250g |

¥168 | 2024-05-21 | |

| Enamine | EN300-21293-2.5g |

2-oxopropanal |

78-98-8 | 91.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-21293-25.0g |

2-oxopropanal |

78-98-8 | 91.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Apollo Scientific | OR5752-500g |

Pyruvaldehyde, 40% aqueous solution |

78-98-8 | 500g |

£80.00 | 2025-02-20 | ||

| Apollo Scientific | OR5752-100g |

Pyruvaldehyde, 40% aqueous solution |

78-98-8 | 100g |

£35.00 | 2025-02-20 | ||

| TRC | P998870-100g |

Pyruvaldehyde (35% w/w aqueous) |

78-98-8 | 100g |

$108.00 | 2023-05-17 | ||

| Life Chemicals | F0001-2060-2.5g |

Pyruvaldehyde |

78-98-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M109035-250g |

Pyruvaldehyde |

78-98-8 | 40% | 250g |

¥182.90 | 2023-09-02 |

Pyruvaldehyde 합성 방법

합성회로 1

반응 조건

1.1C:H2SO4, S:H2O, 1 h, 100°C

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Selenium dioxide Solvents: Acetone ; rt → 80 °C; 10 - 12 h, 80 °C

참조

The smallest vicinal tricarbonyl compound as a monohydrate and tetracarbonyl compound as a thiane derivative - first effective synthesis, characterization and chemistry

,

European Journal of Organic Chemistry,

2009,

(9),

1417-1426

합성회로 5

반응 조건

1.1 Reagents: Selenium dioxide

참조

Selenium dioxide, a new oxidizing agent. I. Its reactions with aldehydes and ketones

,

Journal of the Chemical Society,

1932,

1875,

1875-83

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Solvents: Benzene

참조

A new synthetic method for α-oxo aldehydes. Reaction of α-picoline N-oxide with α-halo ketones

,

Yakugaku Zasshi,

1964,

84(3),

287-9

합성회로 11

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadyl sulfate Solvents: Acetonitrile , Water ; 6 h, rt

참조

An efficient and reusable vanadium based catalytic system for room temperature oxidation of alcohols to aldehydes and ketones

,

Tetrahedron Letters,

2014,

55(36),

5029-5032

합성회로 15

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane , Water ; 4 h, 80 - 85 °C

참조

Calcium-Catalyzed, Synthesis of Fused-Furo[2,3-b]furans and Substituted Furans from 2-Oxo Aldehydes and Cyclic Enols

,

Journal of Organic Chemistry,

2023,

88(24),

16817-16828

Pyruvaldehyde Raw materials

- D-Fructose

- (±)-1,2-Propanediol

- Hemicellulase

- Dihydroxyacetone

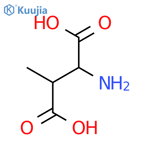

- 2-Amino-3-methyl succinic acid

- D(+)-Mannose

- D-Glucuronic Acid

- 1-diazopropan-2-one

- 1-hydroxypropan-2-one

- Pyridine, 2-[N-[1-(2-pyridyl)propenyl]propionimidoyl]-

- D(+)-Glucose

- DL-Glyceraldehyde

- D(+)-Xylose

- D-Galacturonic acid

- Glycerol

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- D-Galactose

Pyruvaldehyde Preparation Products

Pyruvaldehyde 관련 문헌

-

Yu Wang,Chi-Tang Ho Chem. Soc. Rev. 2012 41 4140

-

Christel Routaboul,Lionel Dumas,Isabelle Gautier-Luneau,Jacques Vergne,Marie-Christine Maurel,Jean-Luc Décout Chem. Commun. 2002 1114

-

T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797

-

Meng Xia,Wenjie Dong,Minyan Gu,Cheng Chang,Zheng Shen,Yalei Zhang RSC Adv. 2018 8 8965

-

Yukiko Hayashi,Yoshiyuki Sasaki Chem. Commun. 2005 2716

78-98-8 (Pyruvaldehyde) 관련 제품

- 2679824-08-7(rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate)

- 85185-24-6(3-{(tert-butoxy)carbonylamino}pentanedioic acid)

- 1260649-37-3(2-(2,6-difluoro-3-methylphenyl)ethanimidamide)

- 1876246-07-9(3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole)

- 62224-16-2(Methyl 4-bromothiophene-2-carboxylate)

- 2228440-60-4(2-bromo-3-(3-methoxyazetidin-3-yl)methylphenol)

- 2137835-21-1(Sodium 5-chloro-2-(cyclobutylmethoxy)benzene-1-sulfinate)

- 1311313-56-0(1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride)

- 2171771-73-4(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carbonylthiomorpholine-3-carboxylic acid)

- 159992-06-0(4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:78-98-8)Methylglyoxal

순결:98%

재다:Company Customization

가격 ($):문의